molecular formula C16H21N5O2 B11003777 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)butanamide

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)butanamide

Cat. No.: B11003777
M. Wt: 315.37 g/mol
InChI Key: XSDNYZYGOMAHFL-UHFFFAOYSA-N
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Description

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)butanamide: is a synthetic organic compound. Its systematic name reflects its substituents and functional groups. Let’s break it down:

    4-((4,6-dimethylpyrimidin-2-yl)amino): This part of the compound contains a pyrimidine ring with two methyl groups at positions 4 and 6, and an amino group attached to position 2.

    N-(6-methoxypyridin-3-yl)butanamide: Here, we have a butanamide chain with a methoxy group (OCH₃) at position 6 of a pyridine ring.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial synthesis typically involves large-scale reactions using optimized conditions.
  • Solvents like dichloromethane or dimethylformamide are commonly used.
  • Precise reaction conditions and catalysts vary based on the specific manufacturer.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, converting the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.

    Substitution: Halogenation (e.g., chlorination or bromination) at various positions is possible.

    Common Reagents: Thionyl chloride, reducing agents (e.g., LiAlH₄), halogens (Cl₂, Br₂).

    Major Products: These depend on reaction conditions and substituent positions.

Scientific Research Applications

    Medicine: Investigated as a potential drug candidate due to its unique structure.

    Chemical Biology: Used as a probe to study cellular processes.

    Industry: May find applications in materials science or catalysis.

Mechanism of Action

    Targets: The compound likely interacts with specific proteins or enzymes.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its combination of pyrimidine and pyridine moieties sets it apart.

    Similar Compounds: None with identical structure, but related pyrimidine derivatives exist.

Properties

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(6-methoxypyridin-3-yl)butanamide

InChI

InChI=1S/C16H21N5O2/c1-11-9-12(2)20-16(19-11)17-8-4-5-14(22)21-13-6-7-15(23-3)18-10-13/h6-7,9-10H,4-5,8H2,1-3H3,(H,21,22)(H,17,19,20)

InChI Key

XSDNYZYGOMAHFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCCC(=O)NC2=CN=C(C=C2)OC)C

Origin of Product

United States

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